(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Description
(E)-2-Methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine scaffold. Its structure includes a tetrahydropyridine ring (6,7,8,9-tetrahydro), a 2-methyl substituent, and a styrylsulfonyl group at position 7 in the (E)-configuration. The styrylsulfonyl moiety (a sulfone-linked styrene group) distinguishes it from related derivatives and may influence its physicochemical and biological properties.
Propriétés
IUPAC Name |
4-methyl-11-[(E)-2-phenylethenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-14-11-18-19-12-16-13-21(9-7-17(16)22(18)20-14)25(23,24)10-8-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCFGCXMRBAHL-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways leads to downstream effects that can include the inhibition of cell division .
Pharmacokinetics
It is noted that similar compounds have shown promising anticancer activity and selectivity towards cancer cells .
Result of Action
The molecular and cellular effects of (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine’s action include the disruption of cell growth and metabolism due to the inhibition of protein kinases . This can lead to the inhibition of cell division and potentially the induction of apoptosis .
Activité Biologique
(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrido-pyrimidine core with a styrylsulfonyl substituent. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. It may interact with proteins such as poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms in cancer cells.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively induces apoptosis in various cancer cell lines. For example, it showed IC50 values in the nanomolar range against breast cancer cell lines harboring BRCA mutations.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics and distribution profiles in vivo.
- Toxicity Profiles : Toxicological assessments reveal that the compound has a tolerable safety profile at therapeutic doses.
Case Studies
-
Study on BRCA Mutant Cells :
- A study evaluated the effects of (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine on BRCA mutant breast cancer cells. Results showed significant inhibition of cell growth with an EC50 of approximately 5 nM.
-
Combination Therapy :
- Investigations into combination therapies indicated enhanced efficacy when used alongside traditional chemotherapeutics such as cisplatin and temozolomide. The synergistic effects were attributed to complementary mechanisms of action.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Target Cell Line | IC50/EC50 (nM) |
|---|---|---|---|
| Anticancer | Cell Proliferation | BRCA1/2 Mutant Cells | 5 |
| Apoptosis Induction | Flow Cytometry | MCF-7 | 10 |
| PARP Inhibition | Enzymatic Assay | PARP1/2 | Ki = 1.2 |
Comparaison Avec Des Composés Similaires
Structural Analogues
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p)
- Core Structure : Shares the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine backbone but replaces the tetrahydropyridine ring with a ketone group at position 4.
- Substituents : Derivatives include hydroxylamine or methoxyamine at position 7 instead of styrylsulfonyl.
- Synthesis: Prepared via reaction of hydroxylamine/methoxyamine with ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates .
- Bioactivity: None showed significant antimicrobial activity against Gram-positive/-negative bacteria or fungi .
6-Benzenesulfonyl-pyrazolo[1,5-a]pyrimidines (8d, 8e)
- Core Structure : Pyrazolo[1,5-a]pyrimidine with benzenesulfonyl and arylazo substituents.
- Substituents : 8d (3-(2-chloro-phenylazo)) and 8e (3-(3-methoxy-phenylazo)) differ in substituent electronic profiles.
- Synthesis : Condensation reactions in DMF under ice-cooling conditions.
- Bioactivity : Moderate antimicrobial activity (e.g., 8e showed MS m/z 624 and activity against tested strains) .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (10, 14)
- Core Structure : Fused pyrazolo-triazolo-pyrimidine system.
- Substituents : Thio-linked glycosyl (14) or dihydroxypropyl (10) groups.
- Synthesis: Reacted with benzaldehyde in acetonitrile or tetra-O-acetyl-D-glucopyranosyl derivatives.
- Physicochemical Data : Compound 14 exhibited a melting point of 160–161°C and IR absorption at 1738 cm⁻¹ (C=O), indicating high polarity .
Key Comparative Data
Analysis of Substituent Effects
- Styrylsulfonyl vs.
- Tetrahydropyridine vs.
- Synthetic Complexity : The styrylsulfonyl group likely requires multi-step synthesis (e.g., sulfonation followed by styrene coupling), contrasting with simpler condensations used for arylazo derivatives (8d/8e) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine?
- Methodological Answer : The synthesis typically involves a multi-step protocol starting with pyrazolo[1,5-a]pyrimidine core functionalization. For example:
Core Formation : React 2-acetylpyridine derivatives with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates .
Sulfonation : Introduce the styrylsulfonyl group at position 7 using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Cyclization : Achieve tetrahydropyrido[3,4-e]pyrimidine ring closure via acid-catalyzed or thermal cyclization .
- Key Characterization : Use -NMR and -NMR to confirm regioselectivity (e.g., styrylsulfonyl group placement) and X-ray crystallography for absolute stereochemical confirmation .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and -NMR (e.g., δ 160–165 ppm for pyrimidine carbons) to verify substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Diffraction : Resolve stereochemical ambiguities, particularly the (E)-configuration of the styrylsulfonyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during sulfonation at position 7?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity, while non-polar solvents reduce competing side reactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize over-sulfonation .
- Catalysis : Use catalytic iodine or Lewis acids (e.g., ZnCl) to direct electrophilic substitution to position 7 .
- Monitoring : Employ TLC (R = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .
- Stereochemical Purity : Verify (E)-configuration via NOESY NMR or X-ray, as (Z)-isomers may exhibit divergent activity .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., desulfonated derivatives) that could skew biological results .
Q. What computational modeling approaches are suitable for predicting this compound’s binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the styrylsulfonyl group .
- QSAR Analysis : Corlate electronic parameters (e.g., Hammett σ values) with inhibitory potency to guide structural modifications .
Comparative Synthesis Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
